REACTION_CXSMILES
|
[C:1]([NH:9][C:10]1[C:11](Cl)=[N:12][CH:13]=[CH:14][CH:15]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](OP(=O)=O)(C)C>>[C:2]1([C:1]2[O:8][C:11]3[C:10]([N:9]=2)=[CH:15][CH:14]=[CH:13][N:12]=3)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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1.9 g
|
Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC=1C(=NC=CC1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C[Si](C)(C)OP(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 hours
|
Duration
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15 h
|
Type
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CUSTOM
|
Details
|
The 1,2-dichlorobenzene is then evaporated off under vacuum
|
Type
|
ADDITION
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Details
|
The residue is treated with a water/ice mixture
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized in cyclohexane
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC2=NC=CC=C2N1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |